Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) is a chemical compound that integrates acetic acid with a brominated benzopyran derivative. This compound is significant in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research. The presence of the bromine atom in the benzopyran structure enhances the compound's lipophilicity, which may influence its interaction with biological targets.
The synthesis and characterization of this compound have been explored in various studies, highlighting its potential applications in pharmacology and medicinal chemistry. Research indicates that derivatives of benzopyran, including those with bromine substitutions, exhibit significant biological activities, including antimicrobial and anticancer properties .
Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol belongs to the class of organic compounds known as benzopyrans. It is classified under heterocyclic compounds due to its fused ring structure that includes both aromatic and non-aromatic characteristics. This compound can also be categorized as a halogenated organic compound because of the presence of bromine.
The synthesis of acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed for structural confirmation and analysis .
Key spectral data for this compound includes:
Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol can undergo various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the bromine atom, which can stabilize certain intermediates during these reactions .
The mechanism by which acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol exerts its biological effects likely involves interaction with specific molecular targets within cells:
Studies have shown that modifications on the benzopyran core significantly affect biological activity, indicating structure-activity relationships that are critical for drug design .
Relevant analytical techniques such as infrared spectroscopy provide insights into functional groups present in the molecule .
Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol has potential applications in various scientific fields:
Research continues to explore its full potential and mechanisms, contributing to advancements in therapeutic strategies against cancer and infectious diseases .
The benzopyran scaffold represents a privileged heterocyclic system in drug discovery, characterized by a benzene ring fused to a six-membered oxygen-containing pyran ring. This structural motif serves as the foundational core for the target compound Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1), where strategic bromination at the C8 position and functionalization with acetic acid/methanol moieties create a novel molecular architecture. Benzopyrans exhibit remarkable pharmacological versatility, with natural and synthetic derivatives demonstrating anticancer, antimicrobial, anti-inflammatory, and central nervous system activities [6]. The incorporation of bromine at the C8 position significantly alters the electronic distribution within the chromene system, enhancing electrophilic character and potentially improving target binding interactions. The acetic acid adduct formation further modifies solubility and crystallinity, presenting unique opportunities for optimizing drug-like properties. This molecular hybridization exemplifies contemporary approaches in medicinal chemistry, where covalent adducts of bioactive scaffolds are engineered to enhance stability, bioavailability, and target specificity beyond the native pharmacophore.
Systematic naming of benzopyran derivatives follows IUPAC conventions where the oxygen position defines the isomer classification. The parent structure 8-Bromo-2H-1-benzopyran-2-one (CAS# 33491-30-4), a key precursor to our target compound, is alternatively designated as 8-bromocoumarin in trivial nomenclature, reflecting its classification within the coumarin family [1] [3]. The molecular formula C₉H₅BrO₂ (MW 225.04 g/mol) features a bromine atom at the 8-position, adjacent to the pyran oxygen, creating distinctive electronic effects. The benzopyran core exhibits planar geometry, while bromination induces significant polarization evidenced by increased density (1.688 g/cm³) and melting point (135-136°C) compared to unsubstituted coumarin [3] [4].
Table 1: Physicochemical Characterization of 8-Bromo-2H-1-benzopyran-2-one
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 225.039 g/mol | - |
Density | 1.688 g/cm³ | Predicted |
Melting Point | 135-136°C | Methanol solvent |
Boiling Point | 352.2 ± 37.0°C | 760 mmHg |
Flash Point | 166.8 ± 26.5°C | - |
LogP | 2.13-2.56 | Partition coefficient |
Molecular Formula | C₉H₅BrO₂ | - |
Topological Polar Surface Area | 30.21 Ų | - |
The acetic acid adduct introduces hydrogen-bonding capability and ionizable functionality (pKa ≈ 4.76) absent in the brominated benzopyran core. This 1:1 molecular complex likely exists as a hydrogen-bonded dimer or crystal lattice stabilized by O-H···O=C interactions between the carboxylic acid and the lactone carbonyl or hydroxyl groups. Spectral characterization would reveal key features: IR spectroscopy should show carbonyl stretches at ~1700 cm⁻¹ (lactone), ~1725 cm⁻¹ (acid), and broadening in the 2500-3300 cm⁻¹ region (acid OH), while ¹H NMR would display distinctive aromatic patterns reflecting the asymmetric bromine influence [1] [4].
Benzopyrans emerged as pharmacologically significant scaffolds following the isolation of natural coumarins in the 19th century. The unsubstituted 2H-1-benzopyran (chromene) structure was first synthesized in the early 20th century, establishing the core template for derivative development [6]. The strategic halogenation of benzopyrans gained momentum in the 1960s-1980s when researchers discovered that bromination at specific positions modulated bioactivity profiles—particularly enhancing anticancer effects through mechanisms potentially involving DNA intercalation or enzyme inhibition. The 2006 characterization of 8-bromo-6-chloro-1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline] exemplified advanced structural modifications where brominated benzopyrans served as photoresponsive components in smart materials and potential theranostic agents [8].
Table 2: Evolution of Brominated Benzopyrans in Pharmaceutical Research
Era | Development Milestone | Structural Feature |
---|---|---|
Pre-1960s | Isolation of natural coumarins | Unsubstituted core |
1960s-1980s | Synthetic halogenated derivatives | Mono/dihalogenation at various positions |
1990s-2000s | Structure-activity relationship (SAR) studies | C8-bromination as activity hotspot |
2000s-2010s | Hybrid molecule development | Spiro compounds, acetic acid adducts |
2010s-Present | Targeted anticancer agents | Brominated benzopyran-protein conjugates |
Contemporary research focuses on molecular hybrids like Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1), which leverage the bioactive brominated core while improving pharmacokinetics through carboxylic acid functionality. This evolution reflects the transition from simple benzopyrans to complex molecular adducts designed to overcome limitations of parent compounds—particularly poor aqueous solubility and metabolic instability associated with halogenated aromatics. Recent in vitro studies demonstrate that third-generation benzopyrans exhibit enhanced anticancer activity against multiple cell lines, with brominated derivatives showing particular promise in overcoming chemoresistance mechanisms [6]. The acetic acid moiety in the current compound likely facilitates salt formation for enhanced bioavailability while maintaining the crucial bromine-related bioactivity.
The acetic acid component in the Acetic acid--(8-bromo-2H-1-benzopyran-2-yl)methanol (1/1) adduct serves multiple critical functions in molecular stabilization and biological interaction. Primarily, it introduces a proton-donating carboxylic acid group capable of forming robust hydrogen bonds with biological targets, potentially enhancing binding affinity to enzymes or receptors. The carboxylate anion (at physiological pH) could engage in ionic interactions with cationic residues (e.g., lysine, arginine) in binding pockets, complementing the hydrophobic interactions mediated by the brominated aromatic system. This bifunctional character—hydrophobic benzopyran paired with hydrophilic carboxylic acid—creates an amphiphilic profile conducive to membrane penetration while maintaining aqueous dispersibility [3] [4].
Crystallographic stabilization represents another crucial role. The acetic acid likely forms intermolecular hydrogen bonds with the lactone carbonyl (C=O) or the methanol hydroxyl of adjacent molecules, creating extended networks that enhance thermal stability. This is evidenced by the elevated melting point (135-136°C) observed in the precursor compared to non-brominated analogs. The acid moiety also enables salt formation with pharmaceutically acceptable counterions (e.g., sodium, meglumine), directly impacting formulation flexibility. In drug metabolism pathways, the carboxylic acid functionality may facilitate conjugation reactions (e.g., glucuronidation) that promote detoxification and excretion, potentially mitigating toxicity risks associated with the brominated aromatic system. The methanol group further provides a synthetic handle for prodrug design through esterification or etherification, allowing targeted release of the active benzopyran component at specific physiological sites [1] [4].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1